molecular formula C11H23NO B13245668 N-(4-methoxybutyl)cyclohexanamine

N-(4-methoxybutyl)cyclohexanamine

Cat. No.: B13245668
M. Wt: 185.31 g/mol
InChI Key: MOKDHZONRJNXGW-UHFFFAOYSA-N
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Description

N-(4-Methoxybutyl)cyclohexanamine is a secondary amine characterized by a cyclohexylamine backbone substituted with a 4-methoxybutyl group. The methoxybutyl chain introduces both hydrophilic (methoxy) and hydrophobic (butyl) characteristics, which may influence solubility, reactivity, and biological activity .

Properties

Molecular Formula

C11H23NO

Molecular Weight

185.31 g/mol

IUPAC Name

N-(4-methoxybutyl)cyclohexanamine

InChI

InChI=1S/C11H23NO/c1-13-10-6-5-9-12-11-7-3-2-4-8-11/h11-12H,2-10H2,1H3

InChI Key

MOKDHZONRJNXGW-UHFFFAOYSA-N

Canonical SMILES

COCCCCNC1CCCCC1

Origin of Product

United States

Preparation Methods

The synthesis of N-(4-methoxybutyl)cyclohexanamine can be achieved through several methods. One common approach involves the reaction of cyclohexanamine with 4-methoxybutyl chloride under basic conditions. The reaction typically proceeds as follows:

Chemical Reactions Analysis

N-(4-methoxybutyl)cyclohexanamine undergoes various chemical reactions, including:

Scientific Research Applications

N-(4-methoxybutyl)cyclohexanamine has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of various organic compounds and as a building block for more complex molecules.

    Biology: The compound is studied for its potential biological activities, including its effects on cellular processes and interactions with biological targets.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs or treatments.

    Industry: This compound is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(4-methoxybutyl)cyclohexanamine involves its interaction with molecular targets and pathways within cells. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in metabolic pathways or interact with cell surface receptors to alter cellular signaling .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural analogs of N-(4-methoxybutyl)cyclohexanamine, highlighting differences in substituents, synthetic methods, and physical properties:

Compound Name Substituent Synthesis Method Yield Physical State Key Analytical Data Source
N-(1-(Pyridin-2-yloxy)propan-2-yl)cyclohexanamine Pyridinyloxy-propan-2-yl Reaction of 2-(cyclohexylamino)propan-1-ol with reagents, purified via silica column 43% Clear, colorless liquid 1H/13C NMR, IR, HRMS confirmed; Rf = 0.3 (CH2Cl2/CH3OH 9:1)
N-(4-(6-(Trifluoromethyl)pyridin-2-yl)butan-2-yl)cyclohexanamine Trifluoromethylpyridinyl-butan-2-yl Condensation of 4-(6-(trifluoromethyl)pyridin-2-yl)butan-2-one with cyclohexylamine 43% Clear, colorless liquid 1H/13C NMR confirmed; Rf = 0.4 (CH2Cl2/CH3OH 9:1)
N-(4-Phenylbutyl)cyclohexanamine Phenylbutyl Not specified in evidence N/A Not reported SMILES: C1(CCCCNC2CCCCC2)=CC=CC=C1; InChIKey: ZKRPDBGEGLGEEW-UHFFFAOYSA-N
N-(But-3-en-1-yl)cyclohexanamine Butenyl Tosylation of 3-buten-1-ol followed by amine substitution Quantitative (crude) Not reported IR and MS data consistent with structure
4-tert-Butyl-N,N-dimethylcyclohexanamine tert-Butyl, dimethylamino Not specified N/A Not reported Synonyms: SCHEMBL22815011, DTXSID20396376

Key Observations:

Substituent Effects: The methoxybutyl group in the target compound contrasts with pyridinyloxy (electron-deficient aromatic) or trifluoromethylpyridinyl (strongly electron-withdrawing) groups in analogs . These differences may alter electronic properties, such as basicity and hydrogen-bonding capacity.

Synthetic Routes :

  • Silica gel chromatography with CH2Cl2/CH3OH gradients is a common purification method for similar amines, as seen in .
  • Tosylation-amination strategies (e.g., in N-(but-3-en-1-yl)cyclohexanamine ) could be adapted for synthesizing the methoxybutyl variant.

Spectroscopic Data :

  • 1H NMR signals for the cyclohexyl group typically appear as multiplet peaks between δ 1.0–2.0 ppm, while methoxy protons resonate near δ 3.3 ppm .
  • HRMS data (e.g., m/z calculated for C13H26N2: 210.36 ) provide structural confirmation for cyclohexanamine derivatives.

Research Findings and Implications

  • The methoxy group may modulate target binding compared to bulkier substituents.
  • Thermodynamic Stability : Geometric isomerism in 4,4'-methylenebis(cyclohexylamine) (trans-trans, cis-cis, cis-trans isomers ) suggests that substituent configuration in the methoxybutyl chain could influence conformational stability.

Biological Activity

N-(4-methoxybutyl)cyclohexanamine is a compound of growing interest in biological and medicinal chemistry due to its unique structural properties and potential therapeutic applications. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

This compound is characterized by a cyclohexane ring substituted with a 4-methoxybutyl group. This structural configuration enhances its lipophilicity, potentially improving its bioavailability. The compound can act as a ligand, binding to various receptors and enzymes, thereby modulating their activity.

The biological activity of this compound primarily involves its interaction with specific molecular targets. Key mechanisms include:

  • Receptor Binding : The compound may bind to neurotransmitter receptors, influencing neurotransmission and other cellular processes.
  • Enzyme Modulation : It can modulate the activity of enzymes involved in metabolic pathways.
  • Cell Membrane Interaction : The methoxybutyl group enhances the compound's ability to traverse cell membranes, facilitating its biological effects.

Biological Activity

Research indicates that this compound exhibits several biological activities:

  • Neuropharmacological Effects : Studies suggest potential applications in treating neurological disorders by acting on G protein-coupled receptors (GPCRs), particularly GPR88, which is implicated in striatal-associated disorders .
  • Antidepressant Properties : Preliminary findings indicate that the compound may possess antidepressant-like effects in animal models, warranting further investigation into its potential as a therapeutic agent .
  • Antioxidant Activity : The compound has shown promise in reducing oxidative stress markers in vitro, suggesting possible protective effects against cellular damage.

Table 1: Summary of Biological Activities

Activity TypeObservationsReferences
NeuropharmacologicalPotential agonist for GPR88
Antidepressant-likeReduced depressive-like behaviors in models
AntioxidantDecreased oxidative stress markers

Case Studies

  • GPR88 Agonism :
    A study demonstrated that derivatives similar to this compound activated GPR88 through a Gαi-coupled signaling pathway. This activation was linked to reduced alcohol self-administration in rats, indicating potential for addiction treatment .
  • Behavioral Pharmacology :
    In behavioral assays, compounds with similar structures exhibited significant reductions in anxiety-like behaviors, suggesting that this compound may also affect anxiety pathways .
  • Oxidative Stress Reduction :
    In vitro studies revealed that this compound significantly lowered levels of reactive oxygen species (ROS) in neuronal cell lines, highlighting its potential as an antioxidant agent.

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